

# An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1446559

[Get Quote](#)

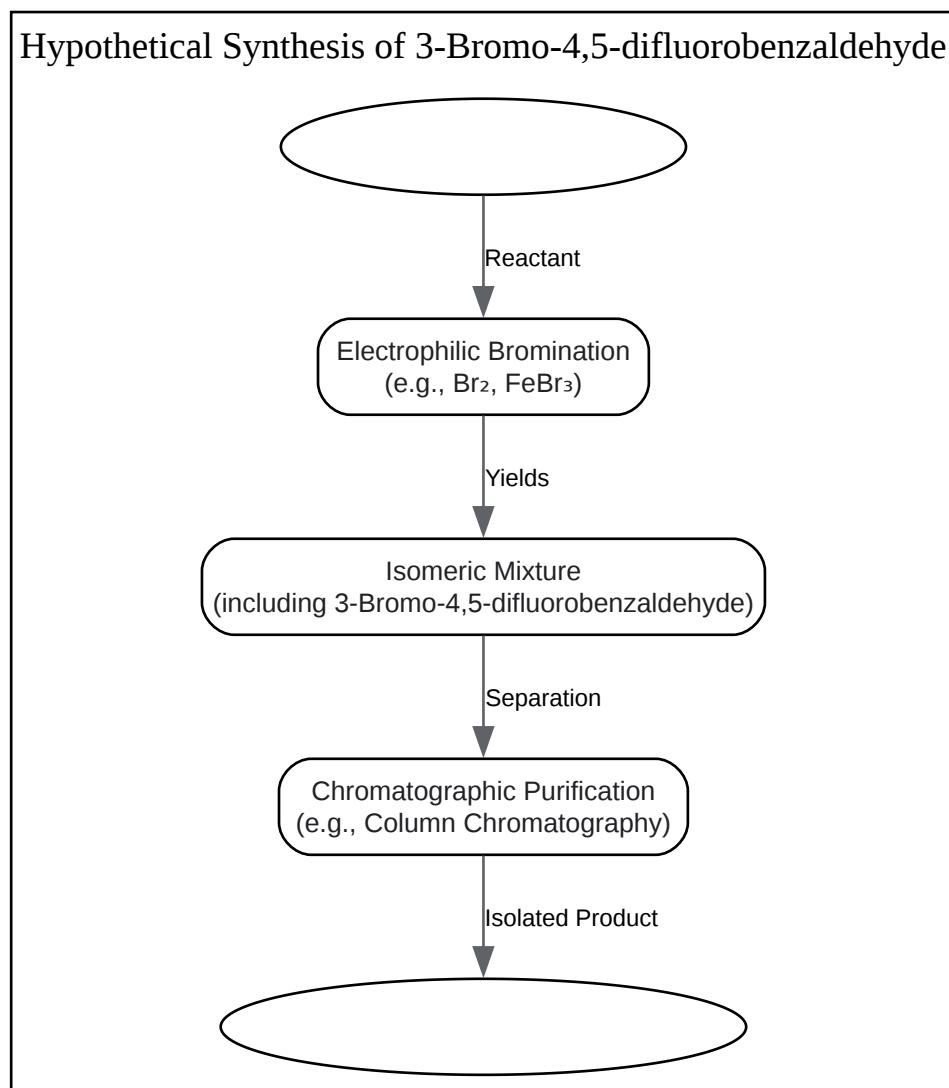
This guide provides a comprehensive technical overview of **3-bromo-4,5-difluorobenzaldehyde**, a halogenated aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. While specific experimental data for this particular isomer is not abundant in publicly accessible literature, this document synthesizes available information and provides expert insights based on the reactivity of analogous compounds.

## Core Molecular Attributes

**3-Bromo-4,5-difluorobenzaldehyde** is a substituted benzaldehyde with the molecular formula  $C_7H_3BrF_2O$ . Its chemical structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and an aldehyde group.

## Physicochemical Properties

The following table summarizes the key molecular and physical properties of **3-bromo-4,5-difluorobenzaldehyde**.


| Property          | Value                                             | Source                          |
|-------------------|---------------------------------------------------|---------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O  | --INVALID-LINK--[1]             |
| Molecular Weight  | 221.00 g/mol                                      | --INVALID-LINK--[1]             |
| CAS Number        | 1143502-70-8                                      | N/A                             |
| Appearance        | Likely a solid at room temperature                | Inferred from similar compounds |
| Solubility        | Expected to be soluble in common organic solvents | Inferred from similar compounds |

## Synthesis Strategies: A Prospective Approach

A definitive, peer-reviewed synthesis protocol for **3-bromo-4,5-difluorobenzaldehyde** is not readily available. However, based on established synthetic routes for structurally similar compounds, a plausible approach would be the bromination of 3,4-difluorobenzaldehyde. The electron-donating effect of the aldehyde group (meta-directing) and the ortho, para-directing nature of the fluorine atoms would likely result in a mixture of isomers, requiring careful purification.

An alternative and potentially more regioselective strategy could involve a Sandmeyer-type reaction starting from a corresponding aniline derivative. This multi-step process would offer greater control over the final substitution pattern.

## Hypothetical Synthesis Workflow



[Click to download full resolution via product page](#)

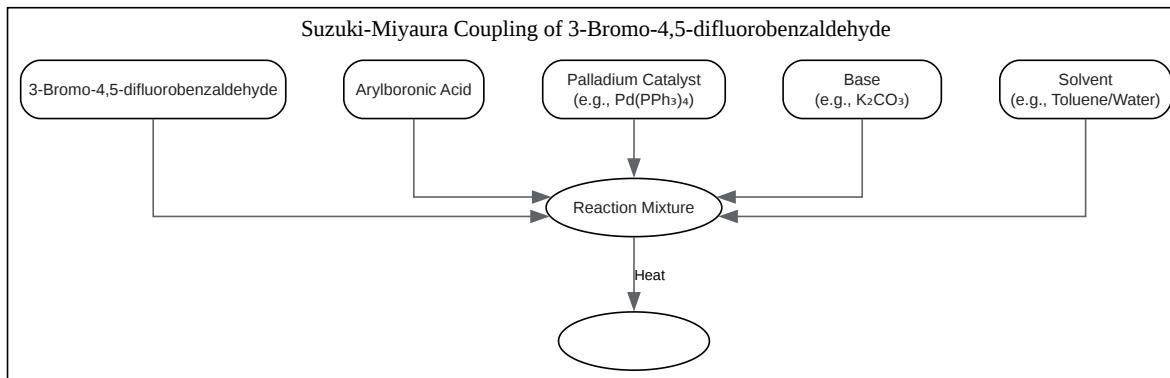
Caption: A plausible synthetic route to **3-bromo-4,5-difluorobenzaldehyde**.

## Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of **3-bromo-4,5-difluorobenzaldehyde** makes it a valuable building block in medicinal chemistry. The aldehyde group, the aryl bromide, and the difluorinated ring each offer distinct handles for molecular elaboration.

### The Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including:


- Reductive Amination: To introduce substituted amine moieties, a common strategy for modulating the pharmacokinetic properties of drug candidates.
- Wittig Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.
- Grignard and Organolithium Additions: To create secondary alcohols, which can serve as precursors for a variety of other functional groups.<sup>[2]</sup>

## The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond is a key feature for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

- Suzuki-Miyaura Coupling: The reaction of the aryl bromide with a boronic acid or ester allows for the formation of a new carbon-carbon bond, typically to introduce another aryl or heteroaryl group.<sup>[3][4][5][6]</sup> This is a widely used method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.
- Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.
- Sonogashira Coupling: For the introduction of alkyne fragments, which can act as linkers or be further functionalized.

## Illustrative Suzuki-Miyaura Coupling Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## The Influence of the Difluoro Substitution

The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's properties. Fluorine substitution is a common strategy in drug design to:

- Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
- Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
- Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-bromo-4,5-difluorobenzaldehyde** is not readily available. However, based on the SDS for structurally related compounds such as 3-

bromobenzaldehyde and other halogenated benzaldehydes, the following hazards should be anticipated[7][8]:

- Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Wash hands thoroughly after handling.

## Conclusion

**3-Bromo-4,5-difluorobenzaldehyde** represents a promising, albeit not extensively characterized, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature provides a rich platform for chemical diversification. While specific experimental protocols for its synthesis and reactions are yet to be widely published, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1446559#3-bromo-4-5-difluorobenzaldehyde-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)